1-{Imidazo[1,2-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
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Description
The compound “1-{Imidazo[1,2-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine” belongs to the class of imidazo[1,2-b]pyridazines . The imidazo[1,2-b]pyridazine moiety is a privileged drug moiety that is found in many approved and experimental drugs . It has been recognized for its wide range of applications in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this exact compound were not found, imidazo[1,2-b]pyridazines have been synthesized and used as IL-17A inhibitors for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis . Further exploration of substituents at C2 and C6 positions identified compounds with significantly improved potency .Molecular Structure Analysis
The imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, and substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .Mechanism of Action
Properties
IUPAC Name |
imidazo[1,2-b]pyridazin-6-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N6O/c18-17(19,20)12-1-3-14(22-11-12)24-7-9-25(10-8-24)16(27)13-2-4-15-21-5-6-26(15)23-13/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMGFNREYGXWBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3=NN4C=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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